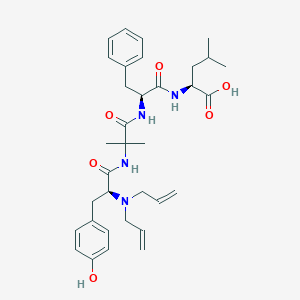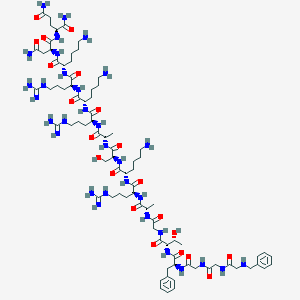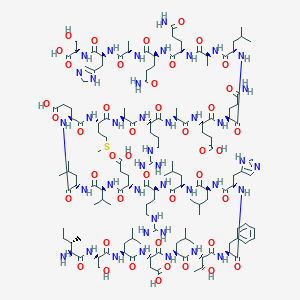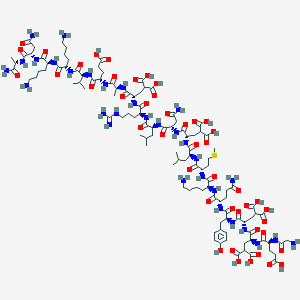
Unii-NF0BX95A31
Übersicht
Beschreibung
The substance identified by the Unique Ingredient Identifier (UNII) NF0BX95A31 is also known as CTCE-9908 . It is a compound with the molecular formula C86H147N27O23 .
Molecular Structure Analysis
The molecular structure of CTCE-9908 is not directly provided in the search results. The InChIKey, which is a unique identifier for chemical substances and can be used to look up information about the substance, is VUYRSKROGTWHDC-HZGLMRDYSA-N .Wissenschaftliche Forschungsanwendungen
- By blocking CXCR4, CTCE-9908 hinders the metastatic process, making it effective against a wide range of cancer types that express CXCR4 .
- Although adverse events were manageable, CTCE-9908 showed promise in patients with stable disease (SD) after the first treatment cycle, particularly in ovarian, breast, and small bowel cancers .
- Additionally, CTCE-9908 enhances the efficacy of docetaxel (another chemotherapy drug) in a mouse model .
- This reduction in invasion translated to a decrease in tumor spread and angiogenesis, suggesting CTCE-9908 as a potential agent to prevent and treat metastatic prostate cancer .
Metastatic Cancer Inhibition
Solid Tumor Treatment
Ovarian Cancer Therapy
Prostate Cancer Metastasis Prevention
Hepatocellular Carcinoma (HCC)
Wirkmechanismus
Target of Action
CTCE-9908 is a CXCR4 antagonist . The primary target of CTCE-9908 is the CXCR4 receptor , which is expressed on many malignant cell types . The CXCR4 receptor plays a critical role in the infiltration of organ tissues by metastatic cells .
Mode of Action
CTCE-9908 has been shown to block the interaction of the CXCR4 receptor with CXCL12 (SDF-1) . This interaction is critical in the metastatic process, and by inhibiting it, CTCE-9908 can effectively combat a wide range of cancer types that express CXCR4 .
Biochemical Pathways
The interaction between the CXCR4 receptor and CXCL12 is a key part of the metastatic process . By blocking this interaction, CTCE-9908 disrupts the downstream signaling pathways associated with metastasis . This disruption can lead to the inhibition of migration and growth in CXCR4-expressing cancer cells .
Pharmacokinetics
It is known that the compound is administered intravenously . The agent was administered over 30 minutes, intravenously daily during weekdays for 20 doses in escalating doses .
Result of Action
CTCE-9908 induces mitotic catastrophe , cytotoxicity , and inhibits migration in CXCR4-expressing ovarian cancer cells . CTCE-9908 deregulates DNA damage checkpoint proteins and spindle assembly checkpoint proteins at G2-M phases of the cell cycle .
Action Environment
The environment in which CTCE-9908 acts can influence its efficacy. For instance, the compound has shown preliminary signs of efficacy, especially in ovarian cancer . .
Eigenschaften
IUPAC Name |
(2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(5S)-6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-6-oxohexyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H147N27O23/c1-45(2)35-58(104-81(133)64(43-116)110-83(135)68(47(5)6)112-66(120)39-99-71(123)53(89)17-9-12-30-87)75(127)108-62(41-114)79(131)106-60(37-49-22-26-51(118)27-23-49)77(129)102-56(20-15-33-97-85(92)93)73(125)96-32-14-11-19-55(70(91)122)101-74(126)57(21-16-34-98-86(94)95)103-78(130)61(38-50-24-28-52(119)29-25-50)107-80(132)63(42-115)109-76(128)59(36-46(3)4)105-82(134)65(44-117)111-84(136)69(48(7)8)113-67(121)40-100-72(124)54(90)18-10-13-31-88/h22-29,45-48,53-65,68-69,114-119H,9-21,30-44,87-90H2,1-8H3,(H2,91,122)(H,96,125)(H,99,123)(H,100,124)(H,101,126)(H,102,129)(H,103,130)(H,104,133)(H,105,134)(H,106,131)(H,107,132)(H,108,127)(H,109,128)(H,110,135)(H,111,136)(H,112,120)(H,113,121)(H4,92,93,97)(H4,94,95,98)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,68-,69-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYRSKROGTWHDC-HZGLMRDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCCCC[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H147N27O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1927.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Lysinamide, N2,N6-bis(L-lysylglycyl-L-valyl-L-seryl-L-leucyl-L-seryl-L-tyrosyl-L-arginyl)- | |
CAS RN |
1030384-98-5 | |
| Record name | CTCE 9908 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030384985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CTCE-9908 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05625 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CTCE-9908 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF0BX95A31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does CTCE-9908 interact with CXCR4 and what are the downstream effects?
A1: CTCE-9908 acts as a competitive antagonist of CXCR4, preventing the binding of its natural ligand, CXCL12 (SDF-1). [, , , , ] This interaction inhibits the activation of downstream signaling pathways associated with tumor cell migration, invasion, and survival, including Akt, Erk, JAK2, and PLCγ1. [, , , ]
Q2: How does CTCE-9908 impact tumor cells differently from normal cells?
A3: Research on a CXCR4-targeted peptidomimetic incorporating CTCE-9908 (CTCE-KLAK) suggests that conjugation to the proapoptotic peptide (KLAKLAK)2 enables selective cytotoxicity towards tumor cells. [] CTCE-KLAK induced rapid necrotic cell death in breast cancer cells but not in normal mammary epithelial cells, highlighting a potential therapeutic window. [] This selectivity is attributed to internalization differences between tumor and normal cells. []
Q3: What is the molecular structure of CTCE-9908?
A3: Unfortunately, the specific molecular formula, weight, and spectroscopic data for CTCE-9908 are not publicly available in the provided research papers. As a peptide antagonist, it is likely a modified analog of SDF-1, but further information would be needed for a detailed structural characterization.
Q4: What is the evidence for CTCE-9908's anti-cancer activity in experimental models?
A5: Preclinical studies utilizing various cancer models, including melanoma, [] osteosarcoma, [, ] prostate cancer, [, , ] breast cancer, [, , , ], and esophageal cancer, [] have demonstrated the anti-tumor and anti-metastatic potential of CTCE-9908.
Q5: Has CTCE-9908 shown efficacy in inhibiting metastasis?
A6: Yes, CTCE-9908 has consistently shown efficacy in reducing metastasis in several preclinical models. In a murine model of human prostate cancer, CTCE-9908 significantly reduced the total area of metastasis. [] Similar anti-metastatic effects were observed in models of osteosarcoma, [] melanoma, [] and lung carcinoma. []
Q6: Does CTCE-9908 impact primary tumor growth?
A7: While primarily recognized for its anti-metastatic potential, research indicates CTCE-9908 can also influence primary tumor growth. In a transgenic breast cancer mouse model, CTCE-9908 administration resulted in dose-dependent inhibition of primary tumor growth. [] Notably, a 50 mg/kg dose achieved a 45% reduction in tumor volume compared to controls. []
Q7: What is the evidence for CTCE-9908's synergistic effects with existing cancer therapies?
A8: Preclinical studies have explored CTCE-9908's potential to enhance the efficacy of established cancer treatments. In a transgenic breast cancer mouse model, combining CTCE-9908 with docetaxel or the anti-VEGFR2 monoclonal antibody DC101 led to significantly greater reductions in tumor volume compared to either agent alone. [] This suggests a synergistic effect and highlights the potential of combination therapy approaches.
Q8: Has CTCE-9908 been evaluated in human clinical trials?
A9: Yes, CTCE-9908 has progressed to clinical trials. A Phase I study demonstrated the compound's safety in healthy adults. [] Preliminary data from a Phase I/II trial involving patients with refractory solid cancers indicated potential efficacy without significant toxicities. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)

![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B549391.png)
